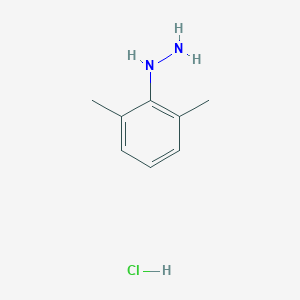

2,6-Dimethylphenylhydrazine hydrochloride

説明

2,6-Dimethylphenylhydrazine hydrochloride (CAS: 2538-61-6) is a substituted phenylhydrazine derivative with two methyl groups at the 2- and 6-positions of the aromatic ring. It is widely employed in organic synthesis, particularly in the Fischer indole synthesis, where it reacts with ketones or aldehydes to form indole derivatives via dienone-imine intermediates . The compound’s molecular formula is C₈H₁₂N₂·HCl, with a molecular weight of 172.66 g/mol.

特性

IUPAC Name |

(2,6-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKQMDUOOZVZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496680 | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-61-6 | |

| Record name | 2538-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,6-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition. The general procedure involves adding a cold solution of sodium nitrite to a cold solution of 2,6-dimethylaniline in hydrochloric acid, maintaining the temperature below 5°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and precise temperature control.

化学反応の分析

Types of Reactions

2,6-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of bases or acids as catalysts.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the reactants used.

科学的研究の応用

Analytical Chemistry

Derivatization Agent

One of the primary applications of 2,6-Dimethylphenylhydrazine hydrochloride is as a derivatization agent in analytical chemistry. It enhances the detection and quantification of environmental pollutants, including aromatic amines and aldehydes. The process involves:

- Sample Preparation : Collecting water, soil, or air samples.

- Derivatization : Reacting the compound with specific pollutants to form stable derivatives.

- Analysis : Utilizing techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify these derivatives.

This method significantly improves the sensitivity and detection limits for various pollutants, making it a valuable tool in environmental monitoring.

Environmental Science

Pollutant Detection

In environmental science, this compound is utilized for assessing pollution levels in various matrices. Its ability to form stable derivatives allows for accurate measurement of hazardous substances in environmental samples. Studies have shown that using this compound can lead to improved methodologies for detecting pollutants at lower concentrations, thus enhancing regulatory compliance and public safety.

Pharmacological Research

Potential Therapeutic Applications

Research indicates that this compound may have implications in pharmacology due to its biological activity. It has been studied for its potential anti-cancer and anti-inflammatory properties. The compound's structure allows it to interact with biological macromolecules, which may lead to therapeutic effects or toxicity .

Case Studies

- Carcinogenicity Studies : Laboratory studies have suggested that this compound can induce tumors in animal models, indicating its potential role as a carcinogen.

- Metabolic Pathway Influence : Research has shown that it may affect liver enzymes involved in drug metabolism, suggesting further investigation into its pharmacokinetic properties is warranted.

Chemical Synthesis

Synthesis of Novel Compounds

The reactivity of this compound is leveraged in the synthesis of novel compounds. Researchers have explored its use in creating derivatives with potential therapeutic applications, including those targeting cancer treatment . The compound's unique substitution pattern on the phenyl ring influences its reactivity and biological activity.

作用機序

The mechanism of action of 2,6-dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways depend on the specific application and conditions used .

類似化合物との比較

3,4-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-51-8)

3,5-Dimethylphenylhydrazine Hydrochloride (CAS: 60481-36-9)

Key Structural Differences :

- The 2,6-dimethyl isomer exhibits greater steric hindrance due to methyl groups positioned ortho to the hydrazine group, impacting its reactivity in cyclization reactions .

Comparison with Halogen-Substituted Analogs

2,6-Dichlorophenylhydrazine Hydrochloride (CAS: 50709-36-9)

- Molecular Weight : 213.5 g/mol .

- Melting Point : ~225°C (decomposition) .

- Applications : Used in pyrazole synthesis, e.g., 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester .

- Reactivity : Chlorine atoms increase electron-withdrawing effects, enhancing acidity of the hydrazine group compared to methyl-substituted derivatives.

3,4-Dichlorophenylhydrazine Hydrochloride (CAS: 19763-90-7)

Key Differences :

- Chlorine substituents increase molecular symmetry and intermolecular forces (e.g., dipole interactions), leading to higher melting points than methyl-substituted analogs .

Comparison with Fluoro- and Methoxy-Substituted Analogs

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine Hydrochloride

生物活性

2,6-Dimethylphenylhydrazine hydrochloride (CAS number 2538-61-6) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃ClN₂

- Molecular Weight : 172.66 g/mol

- Structure : The compound features a hydrazine functional group attached to a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Biological Activities

This compound exhibits several significant biological activities, including:

- Carcinogenic Potential : Research indicates that this compound may act as a carcinogen. Studies have demonstrated its ability to induce tumors in laboratory animals, suggesting a need for caution in its handling and use in research settings .

- Mutagenicity : The structure of 2,6-Dimethylphenylhydrazine allows it to interact with various biological macromolecules, potentially leading to mutagenic effects. This interaction may disrupt normal cellular functions and contribute to carcinogenic processes .

- Impact on Enzymatic Pathways : The compound has been shown to influence certain metabolic pathways, particularly affecting liver enzymes. This property highlights its relevance in pharmacological studies related to drug metabolism and toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymatic pathways, leading to altered metabolic processes within cells. This could affect the detoxification mechanisms in the liver and other organs.

- Cellular Interaction : The compound's ability to form stable derivatives with various pollutants enhances its detection limits in environmental samples, indicating potential applications in analytical chemistry.

Tumor Induction Studies

A notable study investigated the carcinogenic effects of 2,6-Dimethylphenylhydrazine in rodents. The results indicated a significant increase in tumor incidence among treated groups compared to controls. This study underscored the importance of understanding the long-term effects of exposure to this compound.

Metabolic Pathway Analysis

Another research focused on the metabolic pathways influenced by this compound. It was found that the compound affected cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism. Alterations in these pathways could lead to increased toxicity or altered efficacy of co-administered drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Mesitylhydrazine hydrochloride | 24006-09-5 | 1.00 | Similar structure but different substitution |

| 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 | 0.97 | Varies by substitution pattern |

| o-Tolylhydrazine hydrochloride | 635-26-7 | 0.89 | Different positional isomer |

The distinct substitution pattern at positions 2 and 6 on the phenyl ring contributes significantly to the specific reactivity and biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing 2,6-Dimethylphenylhydrazine hydrochloride?

- Methodological Answer : The synthesis typically involves diazotization of 2,6-dimethylaniline with sodium nitrite under acidic conditions (e.g., HCl), followed by reduction using sodium sulfite. The intermediate phenylhydrazine hydrochloride is isolated via acid precipitation and neutralized. Critical parameters include maintaining low temperatures (0–5°C) during diazotization and controlling pH during neutralization to avoid side reactions .

Q. Which analytical techniques are recommended for quantifying this compound in solution?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, employing a 0.1 M HCl mobile phase to stabilize the compound. Calibration curves are prepared using stock solutions of phenylhydrazine hydrochloride in acidic media to ensure reproducibility. Validation parameters (linearity, LOD/LOQ) should adhere to ICH guidelines .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound is classified as acutely toxic (H301, H312, H332) and irritant (H315, H319). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Key factors include:

- Stoichiometry : Excess sodium sulfite (1.5–2 eq) ensures complete reduction of the diazonium intermediate.

- Temperature Control : Diazotization at ≤5°C minimizes decomposition.

- Purification : Recrystallization from ethanol/water mixtures removes unreacted aniline derivatives. Yield improvements (≥85%) are achievable via iterative DoE (Design of Experiments) .

Q. What strategies resolve data discrepancies between spectroscopic and chromatographic analyses of this compound?

- Methodological Answer : Cross-validate results using:

- NMR : Confirm molecular structure via characteristic hydrazine NH signals (δ 6–8 ppm) and aromatic protons.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (m/z ~172.08).

- HPLC-PDA : Check for co-eluting impurities by comparing UV spectra (λmax ~254 nm). Adjust mobile phase pH or column type if retention times conflict with structural data .

Q. How is this compound employed in heterocyclic compound synthesis?

- Methodological Answer : It serves as a precursor in:

- Fischer Indole Synthesis : React with ketones under acidic conditions to form 2,6-dimethyl-substituted indoles, useful in pharmaceutical intermediates (e.g., antitubercular agents).

- Pyrazole Derivatives : Condensation with β-ketoesters yields pyrazole-3-carboxylic acids, validated via X-ray crystallography and DFT calculations .

Q. What are common impurities in this compound, and how are they characterized?

- Methodological Answer : Impurities include residual aniline derivatives and oxidation byproducts (e.g., nitro compounds). Identification involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。